molecular formula C21H18Cl2N2S2 B2855507 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline CAS No. 339019-41-9

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2855507
CAS No.: 339019-41-9
M. Wt: 433.41
InChI Key: UGFYUYMIDXXUPP-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound characterized by its unique structure, which includes two chlorophenyl groups and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide, and bases like potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents under an inert atmosphere.

    Substitution: Potassium carbonate, dimethylformamide; reactions are performed at elevated temperatures to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
  • 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-bromophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

Uniqueness

2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2S2/c22-15-9-11-16(12-10-15)27-20-17-6-2-4-8-19(17)24-21(25-20)26-13-14-5-1-3-7-18(14)23/h1,3,5,7,9-12H,2,4,6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFYUYMIDXXUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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